2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products may include oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with DNA. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(pyrimidin-2-yl)-1,3,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C7H5ClN4O |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(chloromethyl)-5-pyrazin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H5ClN4O/c8-3-6-11-12-7(13-6)5-4-9-1-2-10-5/h1-2,4H,3H2 |
InChI Key |
NSRMLEGRKUNRDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C(O2)CCl |
Origin of Product |
United States |
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